N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide -

N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Catalog Number: EVT-3952345
CAS Number:
Molecular Formula: C22H28N4O3
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R, 6S) -3-amino-6- (2,3-difluorophenyl) -1- (2,2,2-trifluoroethyl) azepan-2-one hydrochloride

  • Compound Description: (3R, 6S) -3-amino-6- (2,3-difluorophenyl) -1- (2,2,2-trifluoroethyl) azepan-2-one hydrochloride is a precursor in the synthesis of N - [(3R, 6S) -6- (2,3-difluorophenyl) -2-oxo-1- (2,2,2-trifluoroethyl) azepan-3-yl] - 4- (2 -oxo-2,3-dihydro-1H-imidazo [4,5-b] pyridin-1-yl) piperidine-1-carboxamide, a CGRP antagonist. []

N - [(3R, 6S) -6- (2,3-difluorophenyl) -2-oxo-1- (2,2,2-trifluoroethyl) azepan-3-yl] - 4- (2 -oxo-2,3-dihydro-1H-imidazo [4,5-b] pyridin-1-yl) piperidine-1-carboxamide

  • Compound Description: N - [(3R, 6S) -6- (2,3-difluorophenyl) -2-oxo-1- (2,2,2-trifluoroethyl) azepan-3-yl] - 4- (2 -oxo-2,3-dihydro-1H-imidazo [4,5-b] pyridin-1-yl) piperidine-1-carboxamide is a CGRP antagonist synthesized from (3R, 6S) -3-amino-6- (2,3-difluorophenyl) -1- (2,2,2-trifluoroethyl) azepan-2-one hydrochloride and 2-oxo-1- (4-piperidinyl) -2,3-dihydro-1H-imidazo [4 , 5-b] pyridine. []

2-oxo-1- (4-piperidinyl) -2,3-dihydro-1H-imidazo [4 , 5-b] pyridine

  • Compound Description: 2-oxo-1- (4-piperidinyl) -2,3-dihydro-1H-imidazo [4 , 5-b] pyridine is a precursor in the synthesis of N - [(3R, 6S) -6- (2,3-difluorophenyl) -2-oxo-1- (2,2,2-trifluoroethyl) azepan-3-yl] - 4- (2 -oxo-2,3-dihydro-1H-imidazo [4,5-b] pyridin-1-yl) piperidine-1-carboxamide, a CGRP antagonist. []

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

  • Compound Description: INCB9471 is a potent and specific C-C chemokine receptor 5 (CCR5) inhibitor with demonstrated safety and efficacy in reducing viral load in human clinical trials. It acts as a noncompetitive allosteric antagonist, potently inhibiting macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains. [, ]

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R0–2-(methyloxy)-1-[4-(trifluoromethyl) phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

  • Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist that has undergone clinical trials. []

4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

  • Compound Description: 873140, also known as aplaviroc, is another CCR5 antagonist that has been evaluated in clinical trials. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc)

  • Compound Description: UK427857, also known as maraviroc, is a CCR5 antagonist that has undergone clinical trials and potentially binds to a different site on CCR5 than INCB9471. []

Properties

Product Name

N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

IUPAC Name

N-[2-[1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H28N4O3/c1-15(2)13-21(27)24-20-7-10-23-26(20)17-8-11-25(12-9-17)22(28)19-14-16-5-3-4-6-18(16)29-19/h3-7,10,15,17,19H,8-9,11-14H2,1-2H3,(H,24,27)

InChI Key

AUIIMCRGEYINSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3CC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.